molecular formula C19H23N3O4S B2560325 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 941967-50-6

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B2560325
CAS No.: 941967-50-6
M. Wt: 389.47
InChI Key: HYVZORBWDXHLKV-UHFFFAOYSA-N
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Description

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound that features a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the methoxybenzamido and methoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives with different substituents. Examples include:

  • 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-benzothiazole
  • 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-1,3-benzothiazole

Uniqueness

The uniqueness of 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-25-11-10-20-18(24)14-4-3-5-15-16(14)21-19(27-15)22-17(23)12-6-8-13(26-2)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVZORBWDXHLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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